2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE
Description
2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE is a complex organic compound that features an indole moiety and a methoxyphenyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-17-8-6-14(7-9-17)15-11-21(24)19(22(25)12-15)10-16-13-23-20-5-3-2-4-18(16)20/h2-10,13,15,23H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCTTXGDYSOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE typically involves the condensation of indole derivatives with cyclohexane-1,3-dione derivatives under specific reaction conditions. Common reagents used in these reactions include bases like lutidine and solvents such as dichloromethane . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions.
Scientific Research Applications
2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets 2-[(1H-INDOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE apart is its unique combination of the indole and methoxyphenyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
